TLR7/8/9 antagonist 2
Description
TLR7/8/9 antagonist 2 (referenced as M42071 in commercial databases) is a small-molecule, orally active antagonist targeting Toll-like receptors 7, 8, and 7. Unlike oligonucleotide-based antagonists (e.g., IMO-8400), this compound offers the advantage of oral bioavailability, simplifying clinical administration .
Properties
Molecular Formula |
C23H31N7 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1,6-dimethyl-4-[4-(3-methyl-5-piperazin-1-ylpyridin-2-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H31N7/c1-16-12-19(29-10-6-24-7-11-29)14-25-22(16)18-4-8-30(9-5-18)21-13-17(2)27-23-20(21)15-26-28(23)3/h12-15,18,24H,4-11H2,1-3H3 |
InChI Key |
RNROUDULHISHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2CCN(CC2)C3=C4C=NN(C4=NC(=C3)C)C)N5CCNCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8/9 antagonist 2 typically involves the construction of a heterocyclic scaffold, which is a common feature in many small-molecule antagonists. The synthetic route may include steps such as cyclization, functional group modifications, and purification processes. Specific reagents and conditions vary depending on the desired structural features and activity of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: TLR7/8/9 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity.
Scientific Research Applications
Chemistry: TLR7/8/9 antagonist 2 is used in chemical research to study the structure-activity relationships of toll-like receptor antagonists. This helps in designing more potent and selective compounds for therapeutic use.
Biology: In biological research, this compound is used to investigate the role of toll-like receptors in immune responses. This includes studying how these receptors contribute to inflammation, autoimmunity, and pathogen recognition.
Medicine: In medical research, this compound is explored for its potential in treating various diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. By modulating immune responses, this compound can help in developing new immunotherapeutic strategies.
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate immune responses makes it a valuable candidate for developing new treatments for immune-related diseases.
Mechanism of Action
Molecular Targets and Pathways: TLR7/8/9 antagonist 2 exerts its effects by binding to toll-like receptors 7, 8, and 9, preventing their activation by pathogen-associated molecular patterns. This inhibition blocks downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting these pathways, this compound can reduce inflammation and modulate immune responses.
Comparison with Similar Compounds
Structural and Selectivity Profiles
TLR7/8/9 Antagonist 2
- Core Structure: Not explicitly detailed in available literature, but inferred to belong to the 2-phenyl-indole or pyridinylindole chemical series based on structural analogs (e.g., compound 7f, 21) .
- Selectivity : Demonstrated selectivity against TLR3/4 (IC50 > 10,000 nM) in cellular assays .
Key Competitors
IMO-8400 Structure: Oligonucleotide-based antagonist. Target: Triple antagonist of TLR7/8/8. Limitations: Requires subcutaneous administration; poor pharmacokinetic (PK) profiling .
CPG-52364
- Structure : Small molecule with TLR7/8/9 antagonism (TLR7/TLR9 IC50 ratio = 0.8).
- Clinical Status : Phase 1 trial for SLE terminated in 2010 due to insufficient efficacy .
Enpatoran (M5049) Structure: Small-molecule dual TLR7/8 antagonist. Clinical Status: Phase 2 trials ongoing for SLE (NCT04647708) and COVID-19 pneumonia (NCT04448756) .
MHV370
- Structure : Small-molecule dual TLR7/8 antagonist.
- Potency : Suppressed IFN-stimulated genes (ISGs) in lupus models; IC50 < 10 nM for TLR7/6.
- Clinical Status : Phase 2 trial in Sjögren’s syndrome (NCT04988087) .
Compound 7f (2-Phenyl-Indole Series)
- Structure : 2-Phenyl-indole-5-piperidine derivative.
- Potency : IC50 = 5.7 nM (TLR7), 5.1 nM (TLR8), 320 nM (TLR9) in human whole blood .
- Selectivity : >50-fold selectivity against TLR3/4 .
Table 1. Comparative Potency of TLR7/8/9 Antagonists
*Inferred from structural analogs .
Clinical Development and Challenges
Table 2. Clinical Status of TLR7/8/9 Antagonists
Key Challenges :
- TLR9 Selectivity : Most small molecules (e.g., 7f, 21) exhibit weaker TLR9 inhibition due to structural divergence in TLR9’s ectodomain .
- Species Variability: Murine TLR8 is nonfunctional, complicating preclinical validation .
- Clinical Failures : Oligonucleotide antagonists (IMO-8400, DV-1179) faced efficacy and administration hurdles .
Mechanistic Insights
- Binding Mode : Cocrystal structures (e.g., compound 17c bound to TLR8; PDB 6V9U) reveal interactions with conserved residues in TLR7/8 (40–50% sequence identity), enabling dual antagonism. TLR9 inhibition requires distinct pharmacophores due to lower homology (25% binding site identity) .
- SAR Trends :
Q & A
Q. What are the primary molecular targets and inhibitory concentrations (IC₅₀) of TLR7/8/9 antagonist 2 in preclinical models?
this compound selectively inhibits human TLR7, TLR8, and TLR9 with IC₅₀ values of 0.011 μM, 0.029 μM, and 0.052 μM, respectively, as demonstrated in HEK293 cells expressing these receptors . Its oral bioavailability (~70%) and balanced potency across TLR7/9 make it suitable for systemic autoimmune disease models, such as lupus nephritis .
Q. What experimental models are appropriate for evaluating the efficacy of this compound in autoimmune research?
Key models include:
Q. How does the oral bioavailability of this compound influence experimental design in preclinical studies?
Oral dosing regimens should account for its high bioavailability (70%) and plasma half-life (~4–6 hours). Pharmacokinetic (PK) studies in mice suggest twice-daily dosing (e.g., 10–30 mg/kg) maintains therapeutic plasma levels, as validated in lupus models . Food effects are negligible, simplifying dosing schedules .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported agonistic vs. antagonistic activities of this compound across studies?
Discrepancies (e.g., vs. 1/8) may arise from:
- Compound mislabeling : Verify structural identity (CAS 2920729-91-3) and purity (>95%) .
- Assay conditions : TLR7/8 agonist activity (e.g., IC₅₀ 4.9 nM for TLR7) reported in certain contexts may reflect off-target effects or cell-specific signaling .
- Dosage : Antagonism dominates at lower concentrations (<0.1 μM), while higher doses may perturb unrelated pathways .
Q. What methodological approaches validate the specificity of this compound across TLR subtypes?
- Selective receptor knockdown : siRNA-mediated silencing of individual TLRs (e.g., TLR7 vs. TLR9) in HEK293 cells .
- Cross-inhibition assays : Test against unrelated TLRs (e.g., TLR4) to confirm selectivity .
- Downstream marker analysis : Monitor NFκB/IRF pathway suppression (e.g., IFN-α, IL-6) in TLR7/8/9-activated PBMCs .
Q. How can researchers optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound for in vivo studies?
- PK optimization : Adjust formulations to enhance solubility (e.g., PEG-based carriers) or prolong half-life (e.g., prodrug derivatization) .
- PD biomarkers : Measure serum CXCL10 (TLR7/8-driven) and IFN-α (TLR9-driven) to correlate target engagement with efficacy .
Q. What strategies differentiate TLR7 vs. TLR8 vs. TLR9 antagonism in functional assays?
- Species-specific models : Use murine systems (non-functional TLR8) to isolate TLR7/9 effects .
- Dual-luciferase reporters : Co-transfect TLR7/8/9 with NFκB/IRF-responsive promoters in HEK293 cells .
- Competitive binding assays : Compare displacement of known agonists (e.g., imiquimod for TLR7) .
Q. How do genetic variations in TLR isoforms impact the pharmacological response to this compound?
- Humanized mouse models : Express human TLR7/8/9 in murine macrophages to mimic patient genetics .
- SNP analysis : Screen for TLR7 (rs179008) or TLR9 (rs352140) polymorphisms in donor-derived PBMCs to predict inter-individual variability .
Q. What are the considerations for combining this compound with other immunomodulators in combinatorial therapy?
Q. How can transcriptomic data inform the therapeutic potential of this compound in autoimmune diseases?
- RNA-seq in IL-23 models : Identify TLR7/8/9-dependent genes (e.g., ISGs, CXCL chemokines) suppressed by antagonist treatment .
- Pathway enrichment : Use Reactome to map druggable nodes (e.g., MyD88, IRAK4) for secondary targeting .
Key Data Contradictions and Resolutions
- Agonist vs. Antagonist Activity : describes "TLR7/8 antagonist 2" as an agonist (IC₅₀ 4.9 nM for TLR7), conflicting with antagonism reported in . Resolution: Verify compound identity (e.g., CAS number) and assay conditions (e.g., HEK vs. primary cells) .
- Species-Specific TLR8 Functionality : Murine TLR8 is non-functional; prioritize humanized models for TLR8-specific studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
